molecular formula C14H8F3NO B6376797 2-Cyano-5-(2-trifluoromethylphenyl)phenol CAS No. 1261602-98-5

2-Cyano-5-(2-trifluoromethylphenyl)phenol

Cat. No.: B6376797
CAS No.: 1261602-98-5
M. Wt: 263.21 g/mol
InChI Key: RDPGKRTVTOZVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-5-(2-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-trifluoromethylphenyl)phenol typically involves the introduction of the cyano and trifluoromethyl groups onto a phenolic substrate. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a trifluoromethylating agent and a cyanating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The choice of reagents and reaction conditions is critical to ensure the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Cyano-5-(2-trifluoromethylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol
  • 2-Cyano-5-(2-trifluoromethylphenyl)benzoic acid
  • 2-Cyano-5-(2-trifluoromethylphenyl)aniline

Uniqueness

2-Cyano-5-(2-trifluoromethylphenyl)phenol is unique due to the combination of its cyano, trifluoromethyl, and phenolic hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context.

Properties

IUPAC Name

2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPGKRTVTOZVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684891
Record name 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261602-98-5
Record name 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.